Phenoxyethanol, phosphated, diethanolamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

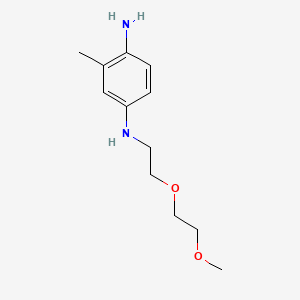

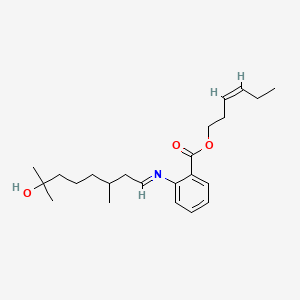

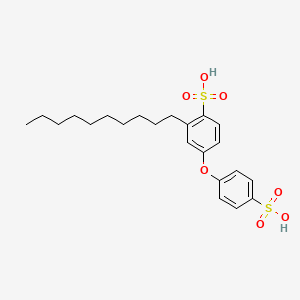

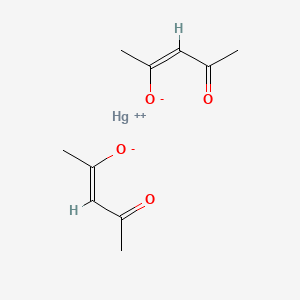

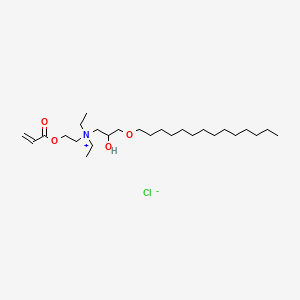

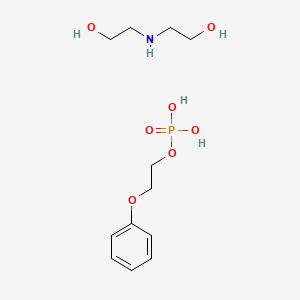

The compound “2-(2-Hydroxyethylamino)ethanol;2-phenoxyethanol;phosphoric acid” is a combination of three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, 2-phenoxyethanol, and phosphoric acid. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

2-(2-Hydroxyethylamino)ethanol

2-(2-Hydroxyethylamino)ethanol can be synthesized through the reaction of ethylene oxide with ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

2-Phenoxyethanol

2-Phenoxyethanol is commonly produced by the reaction of phenol with ethylene oxide in the presence of a base catalyst. This reaction is carried out under moderate temperature and pressure conditions to achieve high yields .

Phosphoric Acid

Phosphoric acid is industrially produced by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .

Chemical Reactions Analysis

2-(2-Hydroxyethylamino)ethanol

Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Substitution: It can participate in nucleophilic substitution reactions, especially with halides, to form various derivatives.

2-Phenoxyethanol

Esterification: 2-Phenoxyethanol can react with carboxylic acids to form esters.

Etherification: It can undergo etherification reactions to form ethers.

Phosphoric Acid

Neutralization: Phosphoric acid reacts with bases to form phosphate salts.

Dehydration: It can undergo dehydration reactions to form pyrophosphoric acid or metaphosphoric acid.

Scientific Research Applications

2-(2-Hydroxyethylamino)ethanol

Chemistry: Used as a building block in the synthesis of various organic compounds.

2-Phenoxyethanol

Medicine: Used as a preservative in pharmaceuticals and cosmetics.

Industry: Employed as a solvent and stabilizer in various industrial applications.

Phosphoric Acid

Chemistry: Used as a reagent in chemical synthesis.

Biology: Plays a crucial role in cellular metabolism and energy production.

Industry: Widely used in the production of fertilizers, detergents, and food additives.

Mechanism of Action

2-(2-Hydroxyethylamino)ethanol

This compound acts primarily through its hydroxyl and amino groups, which can form hydrogen bonds and participate in various chemical reactions. It can interact with enzymes and other proteins, affecting their structure and function .

2-Phenoxyethanol

2-Phenoxyethanol exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes .

Phosphoric Acid

Phosphoric acid functions by donating protons (H⁺ ions) in chemical reactions, thereby acting as an acid catalyst. It also plays a vital role in phosphorylation reactions, which are essential for energy transfer and signal transduction in cells .

Comparison with Similar Compounds

2-(2-Hydroxyethylamino)ethanol

Similar Compounds: Ethanolamine, Diethanolamine

Uniqueness: The presence of both hydroxyl and amino groups makes it a versatile compound for various chemical reactions.

2-Phenoxyethanol

Similar Compounds: Phenol, Benzyl alcohol

Uniqueness: Its phenoxy group provides unique antimicrobial properties and stability.

Phosphoric Acid

Similar Compounds: Sulfuric acid, Nitric acid

Uniqueness: Its ability to form multiple types of phosphate esters and its role in biological systems make it distinct.

Properties

CAS No. |

72283-42-2 |

|---|---|

Molecular Formula |

C12H22NO7P |

Molecular Weight |

323.28 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-phenoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C8H11O5P.C4H11NO2/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;6-3-1-5-2-4-7/h1-5H,6-7H2,(H2,9,10,11);5-7H,1-4H2 |

InChI Key |

VABAWPAYYQNQPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

72283-39-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)